Benzenemethanol, 2-(diphenylphosphinyl)-
Description
Benzenemethanol, 2-(diphenylphosphinyl)- is a benzenemethanol derivative featuring a diphenylphosphinyl (-P(O)Ph₂) substituent at the 2-position of the benzene ring. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of a hydroxymethyl (-CH₂OH) group and a bulky, electron-deficient phosphinyl moiety. Such derivatives are often employed in organic synthesis, catalysis, or polymer chemistry, where steric and electronic effects play critical roles.
Properties
CAS No. |
68718-89-8 |
|---|---|
Molecular Formula |
C19H17O2P |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(2-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
InChI Key |
OPUKMPBHDPGXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .
Industrial Production Methods
Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.
Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.
Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzenemethanol, 2-(diphenylphosphinyl)- is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its phosphinyl group enhances the reactivity of the compound, making it a valuable building block for creating more complex molecules.
- Synthesis of Anticancer Agents : Research has indicated that derivatives of benzenemethanol can be modified to develop potent anticancer agents. For instance, studies have shown that phosphine oxides derived from benzenemethanol exhibit significant cytotoxic activity against cancer cell lines .
- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions can be exploited in drug delivery systems. These complexes can enhance the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic efficacy .
Catalytic Applications
Benzenemethanol, 2-(diphenylphosphinyl)- is also recognized for its role as a ligand in catalysis. Its phosphine moiety allows it to coordinate with various metal centers, facilitating numerous catalytic reactions.
- Metal-Catalyzed Reactions : The compound has been employed as a ligand in metal-catalyzed reactions such as cross-coupling and hydrogenation processes. For example, studies have demonstrated its effectiveness in palladium-catalyzed coupling reactions, leading to high yields of desired products .
- Sustainable Chemistry : In the context of green chemistry, benzenemethanol-based catalysts have been developed that operate under milder conditions and with reduced environmental impact compared to traditional catalysts .
Material Science Applications
In material science, benzenemethanol, 2-(diphenylphosphinyl)- serves as an important precursor for synthesizing novel materials with enhanced properties.
- Polymer Chemistry : The compound has been used to modify polymers to improve their thermal stability and mechanical properties. For instance, incorporating phosphine oxide groups into polymer matrices can enhance flame retardancy and thermal resistance .
- Nanomaterials : Research indicates that benzenemethanol derivatives can be utilized in the synthesis of nanomaterials. These materials exhibit unique optical and electronic properties that are beneficial for applications in electronics and photonics .
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing a series of phosphine oxide derivatives from benzenemethanol for evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents.
Case Study 2: Catalytic Hydrogenation
In a catalytic hydrogenation study, benzenemethanol was utilized as a ligand for ruthenium complexes. The reaction conditions were optimized to achieve over 90% conversion of substrates within a short reaction time, demonstrating the compound's effectiveness in promoting catalytic activity.
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Benzenemethanol, 2-(diphenylphosphinyl)- | Not provided | C₁₉H₁₇O₂P | 308.3 | -CH₂OH, -P(O)Ph₂ |
| 2-(Diphenylphosphinyl)hydroquinone | 13291-46-8 | C₁₈H₁₅O₃P | 310.3 | Two -OH, -P(O)Ph₂ |
| Bis(4-hydroxyphenyl)phenylphosphine oxide | 795-43-7 | C₁₈H₁₅O₃P | 310.3 | Two 4-OH, -P(O)Ph |
Key Differences:
Functional Groups: The target compound features a hydroxymethyl group (-CH₂OH), whereas its analogs (CAS 13291-46-8 and 795-43-7) have phenolic -OH groups. This difference impacts solubility and reactivity; benzenemethanol derivatives are more polar but less acidic than phenolic analogs .
Applications: Benzenemethanol, 2-(diphenylphosphinyl)-: Likely used as a chiral ligand in asymmetric catalysis or as a monomer in flame-retardant polymers due to its hydroxymethyl-phosphinyl synergy. 2-(Diphenylphosphinyl)hydroquinone (13291-46-8): Functions as a stabilizer in polymers and a chelating agent in metal coordination chemistry, leveraging its dual phenolic -OH groups . Bis(4-hydroxyphenyl)phenylphosphine oxide (795-43-7): Employed in epoxy resins and high-performance materials, where its symmetrical structure enhances crosslinking efficiency .
Research Findings and Comparative Data
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogs)
| Property | Benzenemethanol, 2-(diphenylphosphinyl)- | 2-(Diphenylphosphinyl)hydroquinone | Bis(4-hydroxyphenyl)phenylphosphine oxide |
|---|---|---|---|
| Melting Point (°C) | 120–125 (estimated) | 180–185 | 220–225 |
| Solubility in THF | High | Moderate | Low |
| Thermal Decomposition (°C) | ~300 | ~350 | ~400 |
Insights:
- Thermal Stability: The phenolic analogs (CAS 13291-46-8 and 795-43-7) exhibit higher thermal stability due to stronger hydrogen bonding and aromatic rigidity, whereas the benzenemethanol derivative may decompose earlier due to the -CH₂OH group’s susceptibility to oxidation .
- Reactivity: The hydroxymethyl group in the target compound allows for esterification or etherification reactions, unlike the phenolic -OH groups in analogs, which are more prone to deprotonation or nucleophilic substitution .
Biological Activity
Benzenemethanol, 2-(diphenylphosphinyl)-, commonly referred to as a phosphine oxide derivative, has garnered attention in various biological and chemical research contexts. This compound is notable for its applications in organic synthesis, particularly in catalysis and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : CHOP
- Molecular Weight : 260.26 g/mol
Mechanisms of Biological Activity
Benzenemethanol, 2-(diphenylphosphinyl)- exhibits biological activity primarily through its role as a phosphine oxide. Phosphine oxides are known to participate in various chemical reactions that can lead to biological effects, including:
- Catalytic Activity : The compound acts as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of transformations involving carbonyl compounds.
- Antimicrobial Properties : Some studies suggest that phosphine oxides can exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.
Case Study: Catalytic Applications
A study by Acton et al. (2022) explored the use of self-immolative systems that included phosphine oxide derivatives. The research highlighted the ability of these compounds to facilitate rapid reactions under physiological conditions, indicating their potential utility in drug delivery systems and targeted therapies .
Table 1: Summary of Catalytic Activities
| Reaction Type | Catalyst Used | Yield (%) | Selectivity |
|---|---|---|---|
| Asymmetric Tsuji-Trost Reaction | Pd complex with diphenylphosphine oxide | 94 | High |
| Carbonyl Coupling | Chiral ruthenium complexes | 76 | Moderate |
Toxicological Studies
While the biological activity of benzenemethanol derivatives is promising, it is essential to consider their safety profiles. A tier II assessment indicated slight irritant effects upon exposure but no significant long-term health risks at controlled concentrations . However, caution is warranted due to reported severe adverse effects in premature infants receiving benzyl alcohol in intravenous medications, which underscores the need for further investigation into the safety of related compounds .
Pharmacological Implications
Recent literature reviews have highlighted the pharmacological potential of phosphine oxide derivatives, suggesting that they may play roles in anti-inflammatory pathways and neuroprotective mechanisms . These findings point toward the need for further exploration into the therapeutic applications of benzenemethanol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
